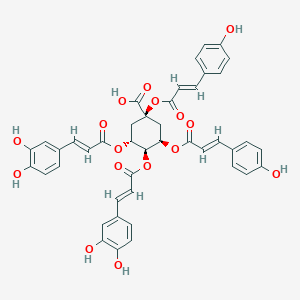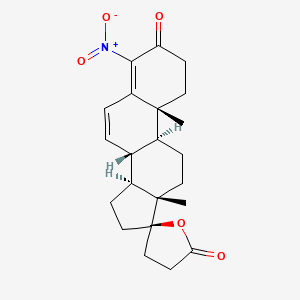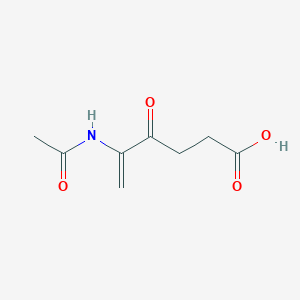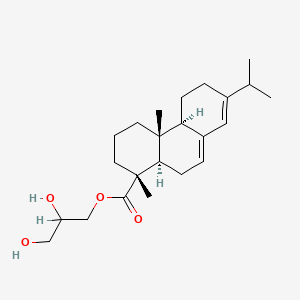
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid is a natural product found in Ipomoea pes-caprae with data available.
Wissenschaftliche Forschungsanwendungen
Compound Characterization and Analysis
- Chemical Composition and Analysis in Plants: 4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid is among the chlorogenic acids characterized in green coffee beans and other plants. Advanced techniques like LC-MS4 are used for detecting and characterizing these compounds, contributing to the understanding of plant biochemistry and potential health-related properties (Clifford et al., 2006).
Antioxidant Properties
Oxidative Stress Reduction in Cellular Models
The compound has been investigated for its potential antioxidant effects. For example, a study on caffeoylquinic acid derivatives, including 4,5-di-O-caffeoylquinic acid, showed that these compounds could protect bone marrow-derived mesenchymal stem cells from hydroxyl radical-induced damage. The study highlights the importance of the structure-activity relationship in understanding the antioxidant capacity of these compounds (Li et al., 2018).
Antioxidant Activity in Plant Extracts
The presence of 4,5-di-O-caffeoylquinic acid and related compounds in plant extracts, like those from Osmanthus fragrans flowers, has been associated with strong antioxidant activities, which are valuable for understanding the health-promoting aspects of plant-based diets and potential therapeutic applications (Li et al., 2017).
Antiviral and Cytoprotective Effects
Antiviral Activity
Quinic acid derivatives, including di-O-caffeoyl quinates, have been screened for their antiviral activity against viruses like the respiratory syncytial virus. The compounds displayed potent in vitro effects, which is significant for exploring new antiviral agents from natural sources (Fan et al., 2013).
Cytoprotective Effects Against Oxidative Stress
A study on 4,5-di-O-caffeoylquinic acid methyl ester, related to this compound, revealed that it can attenuate oxidative damage in liver cells by modulating signaling pathways like Keap1/Nrf2. This points to its potential in protecting cells from oxidative stress and related damages (Xiao et al., 2020).
Eigenschaften
Molekularformel |
C43H36O16 |
|---|---|
Molekulargewicht |
808.7 g/mol |
IUPAC-Name |
(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-bis[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C43H36O16/c44-29-11-1-25(2-12-29)7-17-37(50)56-35-23-43(42(54)55,59-40(53)20-8-26-3-13-30(45)14-4-26)24-36(57-38(51)18-9-27-5-15-31(46)33(48)21-27)41(35)58-39(52)19-10-28-6-16-32(47)34(49)22-28/h1-22,35-36,41,44-49H,23-24H2,(H,54,55)/b17-7+,18-9+,19-10+,20-8+/t35-,36-,41-,43+/m1/s1 |
InChI-Schlüssel |
NJWGGBNAFGSYNN-XBSZYNOPSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC=C(C=C2)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O |
Synonyme |
4,5-di-O-caffeoyl-1,3-di-O-coumaroylquinic acid 45-DCCQ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)




![(2s)-2-{3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-Methoxybenzyl}butanoic Acid](/img/structure/B1247695.png)




